molecular formula C18H20ClN7O4 B2983236 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 2034330-04-4

7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2983236
CAS No.: 2034330-04-4
M. Wt: 433.85
InChI Key: VTWOPAGPNIJWOH-UHFFFAOYSA-N
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Description

7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule known for its significance in various scientific fields. This compound's unique structure allows it to engage in a myriad of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps:

  • Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds. For instance, 5-chloropyrimidin-2-yl can be synthesized through chlorination processes.

  • Formation of Piperidinyl Compounds: The preparation of the piperidinyl moiety can be achieved through amination reactions.

  • Conjugation and Final Synthesis: The final step involves coupling these intermediates using specific catalysts and reaction conditions, typically under controlled temperature and pH environments.

Industrial Production Methods

Industrial-scale production requires optimization of these synthetic routes to maximize yield and efficiency. Large-scale reactors, continuous flow chemistry, and automated synthesis platforms are typically employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo:

  • Oxidation: Reacts with oxidizing agents to form oxo derivatives.

  • Reduction: Reduction can yield more saturated derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, introducing different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Various halides and catalysts depending on the desired substitution.

Major Products

The major products vary depending on the type of reaction but often include altered versions of the base structure with added or removed functional groups.

Scientific Research Applications

This compound finds extensive use across several fields:

  • Chemistry: Used as a building block for more complex molecules.

  • Biology: Functions as a probe or reagent in studying biological pathways.

  • Medicine: Potential therapeutic agent due to its bioactivity.

  • Industry: Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

Molecular Targets and Pathways

The compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity and leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Compared to other compounds with similar structures:

  • 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: stands out due to its unique combination of functional groups, which confer distinctive reactivity and applications.

  • Similar compounds include those with the purine core but different substituents, such as 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethylpurine-2,6-dione .

That’s the whole shebang for you! Fascinating, right?

Properties

IUPAC Name

7-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O4/c1-23-15-14(16(28)24(2)18(23)29)26(10-22-15)9-13(27)25-5-3-4-12(8-25)30-17-20-6-11(19)7-21-17/h6-7,10,12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWOPAGPNIJWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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